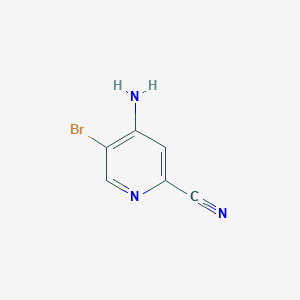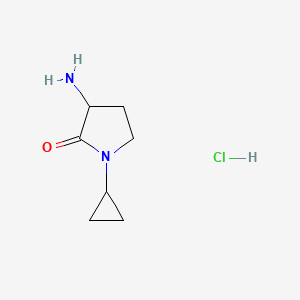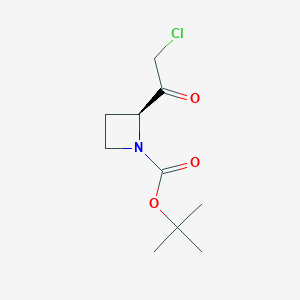
4-Amino-5-bromo-2-cyanopyridine
Vue d'ensemble
Description
“4-Amino-5-bromo-2-cyanopyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “4-Amino” part refers to an amino group (-NH2) attached to the fourth carbon in the ring. The “5-bromo” part refers to a bromine atom attached to the fifth carbon in the ring. The “2-cyanopyridine” part refers to a cyano group (-CN) attached to the second carbon in the ring .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-Amino-5-bromo-2-cyanopyridine”, often involves reactions like the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . A specific method for the synthesis of 5-Bromo-2-cyanopyridine involves the use of POCl3/CH2Cl2/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine by a three-step reaction .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-2-cyanopyridine” can be deduced from its name. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The fourth carbon in the ring has an amino group (-NH2) attached to it. The fifth carbon in the ring has a bromine atom attached to it. The second carbon in the ring has a cyano group (-CN) attached to it .
Chemical Reactions Analysis
The chemical reactions involving “4-Amino-5-bromo-2-cyanopyridine” could be complex due to the presence of multiple reactive groups. For instance, the amino group (-NH2) is a nucleophile and can participate in nucleophilic substitution reactions. The bromine atom is a good leaving group and can be replaced by other groups in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-5-bromo-2-cyanopyridine” would depend on its structure. For instance, it is likely to be a solid at room temperature . Its exact melting point, boiling point, and other properties would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
4-Amino-5-bromo-2-cyanopyridine is a versatile compound utilized in various synthetic pathways. It serves as a crucial intermediate in the synthesis of 2-amino-3-cyanopyridines, which are key components for developing novel heterocyclic systems. These compounds are synthesized through a series of reactions involving aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate, employing catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) to achieve good to excellent yields. This process highlights the compound's role in enabling efficient and mild synthesis routes for heterocyclic derivatives (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013).
Antibacterial Activity
The compound has been explored for its potential in medical applications, particularly in developing new antibacterial agents. Derivatives synthesized from 4-Amino-5-bromo-2-cyanopyridine have shown promising antibacterial activity against various strains of bacteria. This research direction opens up possibilities for creating effective antimicrobial agents to combat resistant bacterial infections, showcasing the compound's significance in contributing to the development of new pharmaceuticals (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Coordination Chemistry and Material Science
In the realm of coordination chemistry, 4-Amino-5-bromo-2-cyanopyridine derivatives have been employed as ligands in the formation of complex structures with metals. These complexes are studied for their structural properties, which are crucial for applications in material science and catalysis. The ability of these compounds to form stable complexes with transition metals underscores their utility in designing new materials with specific optical, electrical, or catalytic properties, contributing to advancements in various technological fields (Heine, Fink, & Schmidt, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZKYKQLMODGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-cyanopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)


![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)